molecular formula C19H17ClN4O2 B2693681 2-(4-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941960-77-6

2-(4-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2693681
CAS No.: 941960-77-6
M. Wt: 368.82
InChI Key: OFGVTNGOVJRQIJ-UHFFFAOYSA-N
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Description

Imidazotriazines are a class of compounds that contain an imidazole ring fused to a triazine ring . They are known for their wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Chlorobenzylic compounds, on the other hand, are organic compounds containing a benzene ring substituted by both a chlorine atom and a benzyl group .


Molecular Structure Analysis

The molecular structure of imidazotriazines is characterized by the presence of an imidazole ring fused to a triazine ring . The specific molecular structure of the compound could not be found.

Scientific Research Applications

Synthesis and Antiviral Activity

A study details the chemical synthesis of a new class of purine analogues, including imidazo[1,2-a]-s-triazine derivatives, and their moderate activity against rhinoviruses at non-toxic dosage levels, demonstrating their potential in antiviral research (Kim et al., 1978).

Thermolysis and Heterocycle Formation

Research on the thermolysis of condensed N-amino-α-azidoimidazoles leading to 3-amino derivatives of triazine compounds suggests a method for creating new heterocyclic structures, which could be applied in developing new pharmaceuticals or materials (Pozharskii et al., 1992).

Drug-like Scaffold Synthesis

The regioselective synthesis of dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives introduces a new drug-like heterocyclic scaffold, showcasing the pharmaceutical applications of such compounds (Tzvetkov et al., 2012).

Antiproliferative Activity

A manuscript describes the synthesis of 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles and their antiproliferative activity against several human cancer cell lines, indicating their potential in cancer research (Hranjec et al., 2012).

CO2 Capture

Triazine-based benzimidazole-linked polymers have been synthesized and shown to exhibit high selectivity for CO2 capture, presenting an application in environmental science and engineering to address global climate change challenges (Sekizkardes et al., 2014).

Future Directions

Given the wide range of biological activities exhibited by imidazotriazines, there is considerable interest in further exploring their potential applications . This includes the development of new synthesis methods, the discovery of new biological activities, and the design of more potent and selective derivatives .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-13-2-8-16(9-3-13)22-10-11-23-17(25)18(26)24(21-19(22)23)12-14-4-6-15(20)7-5-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGVTNGOVJRQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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